6-(azepane-1-sulfonyl)-2-[(2-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
This compound features a [1,2,4]triazolo[4,3-a]pyridin-3-one core substituted at position 6 with an azepane-1-sulfonyl group and at position 2 with a 2-methylbenzyl moiety. The azepane (7-membered cyclic amine) sulfonyl group enhances solubility and may modulate receptor binding through steric and electronic effects.
Properties
IUPAC Name |
6-(azepan-1-ylsulfonyl)-2-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-16-8-4-5-9-17(16)14-24-20(25)23-15-18(10-11-19(23)21-24)28(26,27)22-12-6-2-3-7-13-22/h4-5,8-11,15H,2-3,6-7,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHKFGIGGRXNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(azepane-1-sulfonyl)-2-[(2-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one , identified by its CAS number 2380175-33-5, is a member of the triazole class of compounds. This class has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article aims to summarize the biological activity of this specific compound based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N5O3S |
| Molecular Weight | 389.5 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Research indicates that compounds within the triazole family exhibit significant anticancer properties. A study focusing on various triazole derivatives demonstrated that certain modifications could enhance cytotoxic effects against human cancer cell lines. For instance, derivatives similar to our compound were tested against the MCF-7 breast cancer cell line and showed promising results in inhibiting cell proliferation .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been widely documented. Compounds with similar structures have shown effectiveness against a range of pathogens. Specifically, studies have indicated that modifications to the azepane sulfonamide structure can lead to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria . The sulfonamide group is particularly noted for its role in improving solubility and bioavailability.
The biological activity of triazole compounds is often attributed to their ability to interfere with cellular processes such as DNA synthesis and enzyme inhibition. For example, some triazoles inhibit enzymes involved in folate synthesis, which is crucial for bacterial growth . Additionally, the presence of the azepane ring may contribute to the compound's ability to penetrate biological membranes effectively.
Case Studies
- Cytotoxicity Assessment : A recent study screened a library of compounds similar to our target compound against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity .
- Antibacterial Testing : In a comparative study, several triazole derivatives were evaluated for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results highlighted that compounds with azepane moieties showed enhanced activity compared to their non-sulfonylated counterparts .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of this compound as an antimicrobial agent. It has demonstrated significant activity against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
Key Findings:
- The compound showed high efficacy against S. aureus, moderate against E. coli, and some effectiveness against yeast species like Candida albicans.
- Structure-activity relationship (SAR) studies indicated that modifications to the azepane ring could enhance its antimicrobial properties.
Antimalarial Properties
A series of derivatives related to this compound have been synthesized and evaluated for antimalarial activity. In silico studies and in vitro evaluations suggest that these compounds could serve as promising candidates in the development of new antimalarial drugs .
Case Study:
- A study reported that certain derivatives exhibited low micromolar activity against malaria parasites, indicating a potential pathway for drug discovery in combating malaria.
Cancer Research
The triazolo[4,3-a]pyridine scaffold has been investigated for its anticancer properties. Preliminary findings suggest that compounds with this structure may inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .
Research Insights:
- Compounds derived from this scaffold have shown promise in targeting cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment.
Data Tables
| Application | Target Organisms/Cells | Activity Level |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | High |
| E. coli | Moderate | |
| Candida albicans | Moderate | |
| Antimalarial | Plasmodium spp. | Low micromolar activity |
| Cancer Research | Various cancer cell lines | Potential inhibition observed |
Synthesis and Characterization
The synthesis of 6-(azepane-1-sulfonyl)-2-[(2-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step organic reactions including sulfonylation and triazole formation. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Structural Analogs and Key Variations
The following table summarizes critical differences between the target compound and its analogs:
Functional and Pharmacological Insights
Trazodone: Shares the triazolopyridinone core but replaces the azepane sulfonyl with a piperazinyl propyl chain bearing a 3-chlorophenyl group. Functions as a serotonin antagonist and reuptake inhibitor (SARI), with electrochemical properties (e.g., oxidation peak at +0.65 V) critical for its redox behavior .
BG12830 :
- Differs in the sulfonyl substituent (pyrrolidine vs. azepane) and benzyl group (3-bromo vs. 2-methyl).
- The 5-membered pyrrolidine ring may reduce steric hindrance compared to 7-membered azepane, possibly altering receptor binding kinetics. Bromine’s electronegativity could enhance binding affinity but increase toxicity risks .
Pyridazinone Derivative (): Replaces the pyridinone core with pyridazinone, altering electronic distribution. The sulfanyl group (vs.
Research Findings and Implications
- Synthetic Accessibility: Mechanochemical synthesis methods (e.g., for trazodone in ) suggest scalable routes for triazolopyridinone derivatives, though the target compound’s azepane sulfonyl group may require specialized sulfonation conditions .
- Receptor Interactions : Molecular docking studies (e.g., AutoDock Vina in ) could predict enhanced binding of the target compound due to azepane’s bulk and sulfonyl’s hydrogen-bonding capacity .
- Metabolic Stability : The 2-methylbenzyl group may offer improved metabolic stability over trazodone’s chlorophenyl moiety, which is prone to oxidative dehalogenation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
